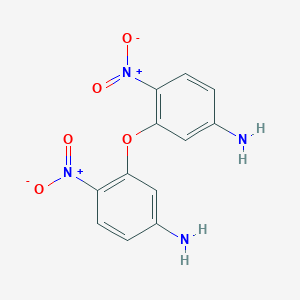![molecular formula C13H15NOS B12517780 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole CAS No. 820961-95-3](/img/structure/B12517780.png)
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their broad substrate scope and functionalization potential, offering various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
The synthesis of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the condensation reaction of 2-aminophenol and aromatic aldehydes in methanol at room temperature for 2-5 minutes can yield high product yields . Industrial production methods may involve the use of economical and reusable catalysts, high yield, short reaction time, and easy workup .
Chemical Reactions Analysis
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include potassium-ferrocyanide-catalyzed synthesis, samarium triflate as a reusable acid catalyst, and Brønsted acid and CuI catalysis . Major products formed from these reactions include 2-substituted benzoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives. In biology and medicine, it exhibits antimicrobial, antifungal, and anticancer activities. It has been shown to be effective against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . In the industrial sector, it is used in the development of new biological materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole involves its interaction with molecular targets and pathways in biological systems. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial growth and replication . Additionally, it may exert its anticancer effects by interfering with cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole can be compared with other benzoxazole derivatives, which also exhibit a wide range of pharmacological activities. Similar compounds include 2-(chloromethyl)-1H-benzimidazole, 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone, and other benzoxazole analogues .
Properties
CAS No. |
820961-95-3 |
|---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H15NOS/c1-13(8-4-5-9-13)16-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
YSNWVKHUFMEDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


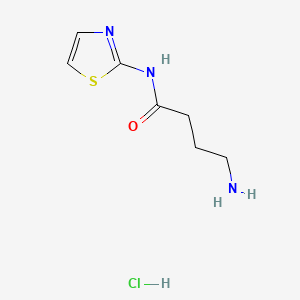
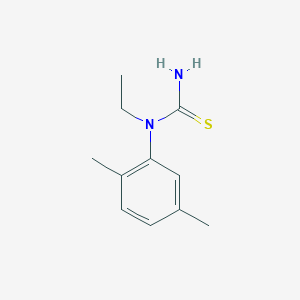
![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
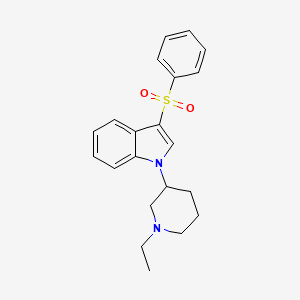

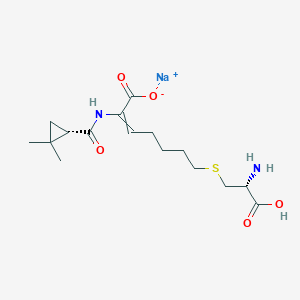
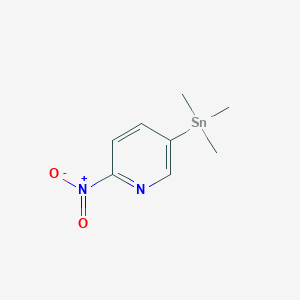

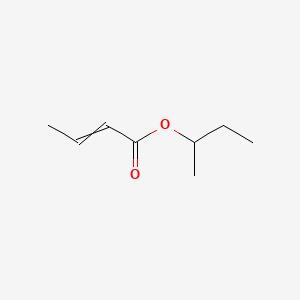
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
